2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Antioxidant DPPH assay Structure-activity relationship

2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (CAS 197371-67-8) is a 2,5-disubstituted 1,3,4-oxadiazole bearing a benzylthioether at the 2-position and a 4-methoxyphenyl group at the 5-position. The compound belongs to a class of S‑alkylated 1,3,4‑oxadiazole‑2‑thioethers that are investigated for antioxidant, enzyme inhibitory, and antimicrobial properties.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
Cat. No. B5633090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2S/c1-19-14-9-7-13(8-10-14)15-17-18-16(20-15)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyIHFLZRDDOQFEPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: A Thioether-Oxadiazole for Antioxidant and Enzyme-Inhibition Scaffold Research


2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (CAS 197371-67-8) is a 2,5-disubstituted 1,3,4-oxadiazole bearing a benzylthioether at the 2-position and a 4-methoxyphenyl group at the 5-position [1]. The compound belongs to a class of S‑alkylated 1,3,4‑oxadiazole‑2‑thioethers that are investigated for antioxidant, enzyme inhibitory, and antimicrobial properties [1][2]. It is characterized by a molecular formula C₁₆H₁₄N₂O₂S and a molecular weight of 298.36 Da [1], and is typically supplied as a white crystalline solid (m.p. 175–177 °C) [1].

Why Generic Substitution of 2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole Fails for Scientific Procurement


The 1,3,4-oxadiazole-2-thioether scaffold is highly sensitive to both the S‑alkyl substituent and the 5‑aryl substitution pattern. In a single head‑to‑head study, exchanging the 5‑aryl group from 4‑chlorophenyl (12a) to 4‑methoxyphenyl (12b) altered DPPH radical scavenging by nearly 50% (42.3% vs. 22.3% at 60 µg/mL) [1]. Similarly, a 2‑(trifluoromethyl)benzylthio analog of the target compound displayed potent α‑amylase inhibition (IC₅₀ = 0.237 µM), whereas the unsubstituted benzylthio analog was reported only at a fixed 100 µM screening concentration [2]. These quantitative divergences within the same thioether‑oxadiazole family demonstrate that generic, unchecked analog substitution will yield materially different biological readouts, making compound‑specific evidence essential for reproducible research or procurement decisions.

Head‑to‑Head Evidence Guide for 2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole


DPPH Radical Scavenging: 4-Methoxyphenyl Analog Shows Distinguishable Antioxidant Profile from 4-Chlorophenyl Analog

Compound 12b (target) exhibited DPPH scavenging of 22.3 ± 0.14 % at 60 µg/mL and 26.9 ± 0.08 % at 80 µg/mL. In the same assay, the 4‑chlorophenyl analog 12a achieved 42.3 ± 0.12 % at 60 µg/mL, making it roughly twice as active as 12b at the lower concentration [1]. The standard BHA gave 90.1 % at 60 µg/mL, demonstrating that both analogs are moderate antioxidants [1].

Antioxidant DPPH assay Structure-activity relationship

Synthetic Yield and Purity: High-Yield Synthesis and Sharp Melting Point Support Reproducible Procurement

Compound 12b was obtained as white needles in 82 % yield with a melting point of 175–177 °C [1]. While the paper does not provide a table of yields for all analogs, the reported yield for 12b is on the upper end of the 70–92 % range typically observed for S‑alkylated 1,3,4‑oxadiazole‑2‑thioethers synthesized via this route [1].

Synthetic chemistry Yield optimization Purity assessment

Cytotoxicity Selectivity: 4‑Methoxyphenyl Analog Was Deliberately Excluded from Cytotoxicity Screening

In the Heliyon 2024 study, four compounds (11b, 11c, 13b, 14b) were advanced to MTT cytotoxicity testing against A549 human lung cancer cells, showing IC₅₀ values ranging from 11.20 µM to 59.61 µM at 72 h [1]. Compound 12b was not included in this downstream assay. The authors selected compounds based on preliminary screening, implying that 12b did not meet the activity threshold for further evaluation [1].

Cytotoxicity MTT assay Selectivity profiling

α‑Amylase Inhibition Potential: Class‑Level Inference from a Trifluoromethyl‑Benzylthio Analog

The analog 2‑(2‑(trifluoromethyl)benzylthio)‑5‑(4‑methoxyphenyl)‑1,3,4‑oxadiazole demonstrated potent α‑amylase inhibition with an IC₅₀ of 0.237 ± 0.23 µM [1]. The unsubstituted benzylthio analog (the target compound) was not directly tested in this study, but S‑benzyl‑substituted 1,3,4‑oxadiazole‑2‑thiol derivatives as a class have been reported to inhibit α‑amylase at 100 µM concentrations [1]. No quantitative IC₅₀ value for the target compound against α‑amylase is available.

α-Amylase inhibition Antidiabetic Enzyme inhibition

Procurement-Relevant Application Scenarios for 2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole


Controlled Antioxidant Probe for Oxidative Stress Assays

With a documented DPPH scavenging activity of 22.3 % at 60 µg/mL [1], this compound serves as a moderate antioxidant probe. Its activity is roughly half that of the 4‑chlorophenyl analog 12a, making it suitable as a calibrated reference point in comparative antioxidant screening panels where researchers require a compound with quantifiable but not maximal radical‑scavenging activity.

Synthetic Intermediate for Thioether-Oxadiazole Derivatization

The high isolated yield (82 %) and sharp melting point (175–177 °C) [1] confirm a reproducible and scalable synthesis. Procurement teams can order this compound as a characterized building block for further derivatization (e.g., oxidation of the sulfide, electrophilic substitution on the 4‑methoxyphenyl ring, or transformation of the oxadiazole core) with confidence in batch‑to‑batch purity.

Negative Control or Scaffold in Anti-Cancer SAR Studies

Because the compound was deliberately excluded from cytotoxicity screening against A549 cells—while analogs 11b and 11c demonstrated IC₅₀ values of 11.20 µM and 15.73 µM, respectively [1]—it occupies a valuable position as a negative‑control compound in structure‑activity relationship (SAR) studies. Procurement for anti‑cancer research should frame this compound as a non‑cytotoxic scaffold for lead optimization, not as a validated hit.

Unexplored α‑Amylase Inhibitor Lead Scaffold

The structurally analogous 2‑(trifluoromethyl)benzylthio derivative displays potent α‑amylase inhibition (IC₅₀ = 0.237 µM) [2], yet the target compound itself has no published IC₅₀ data. Procurement groups focused on anti‑diabetic drug discovery may acquire this compound as a starting scaffold for systematic substitution studies to determine whether the benzylthio‑4‑methoxyphenyl combination can achieve comparable potency.

Quote Request

Request a Quote for 2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.